Potency Differentiation: Regrelor Disodium IC50 vs. Key P2Y12 Antagonists in Washed Platelet Aggregation Assays
Regrelor disodium demonstrates an IC50 of 16 nM for inhibition of ADP-induced platelet aggregation in human washed platelet assays [1]. This value is 40-fold higher (less potent) than cangrelor (IC50 0.4 nM) [2], but approximately 6-fold more potent than ticagrelor (IC50 ~1.8 μM) and over 6-fold more potent than the active metabolite of clopidogrel (IC50 100 nM) . This potency profile places Regrelor disodium in an intermediate tier among reversible P2Y12 antagonists, which is critical for studies where excessive potency (e.g., cangrelor) may obscure subtle pharmacodynamic effects or where insufficient potency (e.g., ticagrelor) may require higher concentrations that introduce off-target activities.
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | Cangrelor: 0.4 nM; Ticagrelor: 1,800 nM; Clopidogrel (active metabolite): 100 nM |
| Quantified Difference | 40x less potent than cangrelor; 112x more potent than ticagrelor; 6.25x more potent than clopidogrel active metabolite |
| Conditions | Human washed platelet assay; ADP-induced aggregation |
Why This Matters
This specific potency window is essential for researchers requiring a P2Y12 antagonist with a defined, intermediate level of platelet inhibition to model specific therapeutic scenarios or to avoid the confounding effects of extremely high or low potency.
- [1] GtoPdb/ChEMBL. Regrelor ligand activity: IC50 16 nM for ADP-induced human platelet aggregation. J Med Chem (2008) 51:1007-1025. View Source
- [2] GtoPdb/ChEMBL. Cangrelor ligand activity: IC50 0.4 nM for ADP-induced human platelet aggregation. Bioorg Med Chem Lett (2016) 26:2739-2754. View Source
